

# Application of N-Acylurea Intermediates in Peptide Synthesis

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## Compound of Interest

Compound Name: *Hydantoic acid*

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## Introduction

The precise chemical synthesis of peptides is a cornerstone of modern drug discovery, biochemistry, and materials science. While Fmoc-based solid-phase peptide synthesis (SPPS) is the predominant methodology, the synthesis of C-terminal modified peptides, particularly peptide thioesters required for Native Chemical Ligation (NCL), presents a significant challenge. The thioester linkage is inherently unstable under the basic conditions used for Fmoc-group removal.

A robust strategy to overcome this limitation involves the use of N-acylurea intermediates. While the term "**hydantoic acid**" (an acyclic urea) is not used for a direct reagent, its derivatives in the form of cyclic N-acylureas, specifically N-acylbenzimidazolinones (Nbz), serve as stable, activatable precursors for peptide thioesters. This approach integrates seamlessly with Fmoc-SPPS, providing a reliable pathway to essential peptide building blocks for the synthesis of large proteins and cyclic peptides.<sup>[1][2]</sup>

The core of this method is the use of a 3,4-diaminobenzoic acid (Dbz) or, more commonly, its second-generation N-methylated analogue (MeDbz) as a linker attached to the solid support.<sup>[2]</sup> <sup>[3]</sup> Following peptide chain elongation, the linker is activated on-resin to form the N-acyl-N'-methylbenzimidazolinone (MeNbz), a stable N-acylurea moiety.<sup>[4][5]</sup> This activated peptide is cleaved from the resin and, when placed in a ligation buffer with a thiol catalyst, undergoes

rapid in situ conversion to a highly reactive peptide thioester, which is immediately trapped by an N-terminal cysteine-containing peptide to form a native amide bond.[3][6]

## Key Applications & Advantages

- Fmoc-SPPS Compatible Thioester Synthesis: Enables the reliable synthesis of peptide thioester precursors using the convenient and widely adopted Fmoc chemistry.[1]
- Native Chemical Ligation (NCL): Provides essential C-terminal thioester fragments for the chemical synthesis of proteins.[7][8]
- Cyclic Peptide Synthesis: The intramolecular reaction of a peptide containing both an N-terminal cysteine and a C-terminal N-acylurea group is a powerful method for backbone cyclization.[5][9]
- Mild Activation Chemistry: The N-acylurea is a mild activating group, minimizing the risk of epimerization at the C-terminal residue, a common side reaction with harsher activation methods.[10]
- C-Terminal Modification: The activated N-acylurea peptide can be reacted with various nucleophiles (e.g., amines, alcohols) to generate a diverse library of C-terminally modified peptides.[11][12]
- Reduced Side Reactions: The second-generation MeDbz linker was developed to prevent the unwanted acylation of the linker's secondary amine, a side reaction sometimes observed with the original Dbz linker in glycine-rich sequences.[2][3]

## Data Summary

The N-acylurea method has been successfully applied to the synthesis of various peptides with high efficiency. The following table summarizes representative data on the performance of this technique.

Peptide Sequence /Target	Linker	C-Terminal Residue	Coupling Conditions	Isolated Yield	Purity	Reference
GLP-1(7-36) amide	MeDbz	Gly	On-resin cleavage with NH3/DMF	4%	>95%	[11]
Conopressin G amide	MeDbz	Gly	On-resin cleavage with NH3/DMF	29%	>95%	[11]
GLP-1(7-36)-NHBu	MeDbz	Gly	In-solution cleavage with Butylamine	22%	>95%	[11]
LYRAG-Nbz	Dbz	Gly	HBTU/DIEA	~70% (crude)	N/A	[1]
H-Val-Nbz	Dbz	Val	HATU/DIEA	~85% (crude)	N/A	[1]
Kalata B1 (Cyclic)	MeDbz	Gly	Intramolecular NCL	N/A	High	[3]
MCoTI-II (Cyclic)	MeDbz	Val	Intramolecular NCL	N/A	High	[3]

## Experimental Protocols

### Protocol 1: Synthesis of a C-Terminal N-Acyl-N'-methylbenzimidazolinone (MeNbz) Peptide

This protocol describes the manual synthesis of a peptide-MeNbz precursor using Fmoc-SPPS on a MeDbz-functionalized resin.

#### 1. Materials:

- Rink Amide resin (or other suitable amine resin)
- Fmoc-MeDbz-OH linker
- Standard Fmoc-protected amino acids
- Coupling reagents: HATU or HBTU
- Base: N,N-Diisopropylethylamine (DIEA)
- Fmoc deprotection solution: 20% (v/v) piperidine in DMF
- Activation reagents: 4-nitrophenyl chloroformate (PNP-Cl), anhydrous Dichloromethane (DCM)
- Cyclization base: 0.5 M DIEA in DMF
- Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H<sub>2</sub>O
- Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Diethyl ether

## 2. Procedure:

- Linker Coupling:
  - Swell Rink Amide resin in DMF.
  - Perform Fmoc deprotection on the resin using 20% piperidine in DMF (5 min, then 15 min).
  - Wash the resin thoroughly with DMF and DCM.
  - Couple the Fmoc-MeDbz-OH linker (3 equiv.) to the resin using HATU (2.9 equiv.) and DIEA (6 equiv.) in DMF for 2 hours.
  - Wash the resin with DMF and DCM and dry. Confirm loading via UV quantification of the Fmoc group.
- Peptide Elongation (Fmoc-SPPS):

- Perform standard automated or manual Fmoc-SPPS cycles.
- Deprotection: Treat the resin with 20% piperidine in DMF (3 min, then 10 min).
- Washing: Wash thoroughly with DMF.
- Coupling: Couple the next Fmoc-amino acid (4 equiv.) using HATU (3.9 equiv.) and DIEA (8 equiv.) in DMF for 30-60 minutes.
- Washing: Wash thoroughly with DMF.
- Repeat the cycle for each amino acid in the sequence.

- On-Resin N-Acylurea Formation:
  - After the final amino acid coupling and Fmoc deprotection, wash the resin with DMF, followed by anhydrous DCM.
  - Acylation: Add a solution of 4-nitrophenyl chloroformate (5 equiv.) in anhydrous DCM. Agitate for 1 hour. Repeat this step to ensure complete reaction.[\[5\]](#)
  - Wash the resin with DCM, then DMF.
  - Cyclization: Add 0.5 M DIEA in DMF to the resin and agitate for 45-60 minutes. A strong yellow color from the release of 4-nitrophenolate indicates the formation of the cyclic N-acylurea (MeNbz).[\[5\]](#)
  - Wash the resin thoroughly with DMF, DCM, and finally methanol, then dry under vacuum.
- Cleavage and Deprotection:
  - Treat the dried resin with the cleavage cocktail (TFA/TIS/H<sub>2</sub>O) for 2-3 hours at room temperature.
  - Filter the resin and collect the filtrate.
  - Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
  - Centrifuge, decant the ether, and wash the peptide pellet with cold ether 2-3 times.

- Dry the crude peptide-MeNbz conjugate under vacuum.
- Purification:
  - Purify the crude peptide-MeNbz by reverse-phase HPLC (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
  - Lyophilize the pure fractions to obtain the final peptide-MeNbz product as a white powder.

## Protocol 2: Native Chemical Ligation (NCL) using a Peptide-MeNbz Precursor

This protocol describes the ligation of a purified peptide-MeNbz with a peptide containing an N-terminal cysteine.

### 1. Materials:

- Purified, lyophilized peptide-MeNbz
- Purified, lyophilized peptide with an N-terminal Cys (N-Cys-peptide)
- Ligation Buffer: 6 M Guanidine HCl, 200 mM sodium phosphate, pH 7.5. Degas thoroughly before use.
- Thiol Catalyst: 4-mercaptophenylacetic acid (MPAA) or thiophenol.

### 2. Procedure:

#### • Reaction Setup:

- Dissolve the peptide-MeNbz and the N-Cys-peptide (1.2 equiv.) in the degassed ligation buffer to a final peptide concentration of 1-5 mM.

- Add the thiol catalyst (e.g., MPAA) to a final concentration of 20-30 mM.

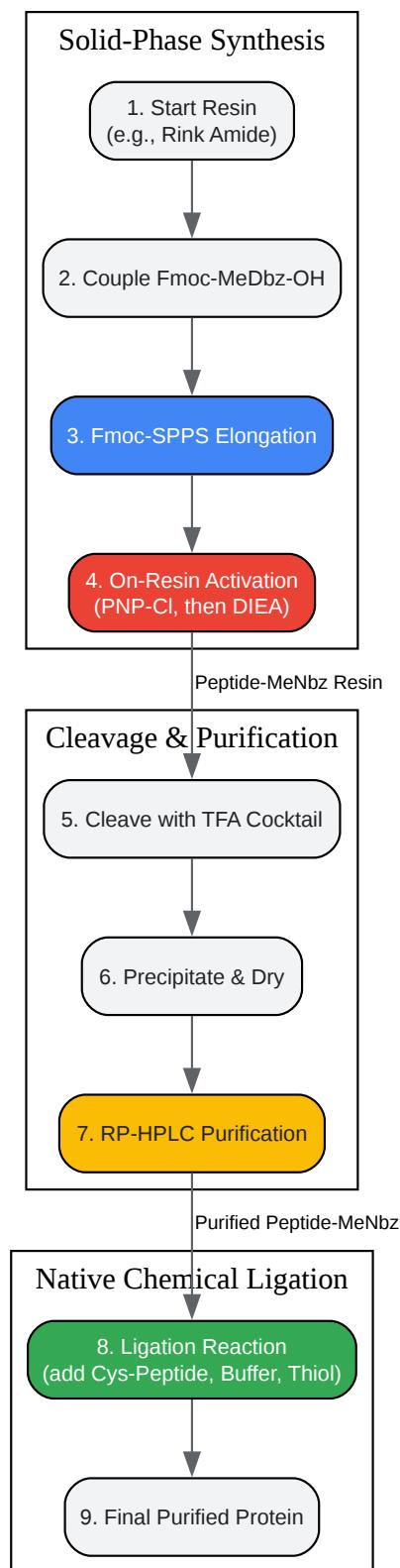
#### • Ligation Reaction:

- Agitate the reaction mixture gently at room temperature or 37°C.

- Monitor the reaction progress by taking small aliquots at time points (e.g., 0, 1, 2, 4, 8, 16 hours), quenching with 0.1% TFA, and analyzing by RP-HPLC and LC-MS. The product peak will have a mass corresponding to (Mass of Peptide 1 + Mass of Peptide 2 - H<sub>2</sub>O).
- Purification:
  - Once the reaction is complete, acidify the entire mixture with TFA.
  - Purify the final ligated peptide product by RP-HPLC as described in Protocol 1.
  - Lyophilize the pure fractions to yield the final protein product.

## Visualizations

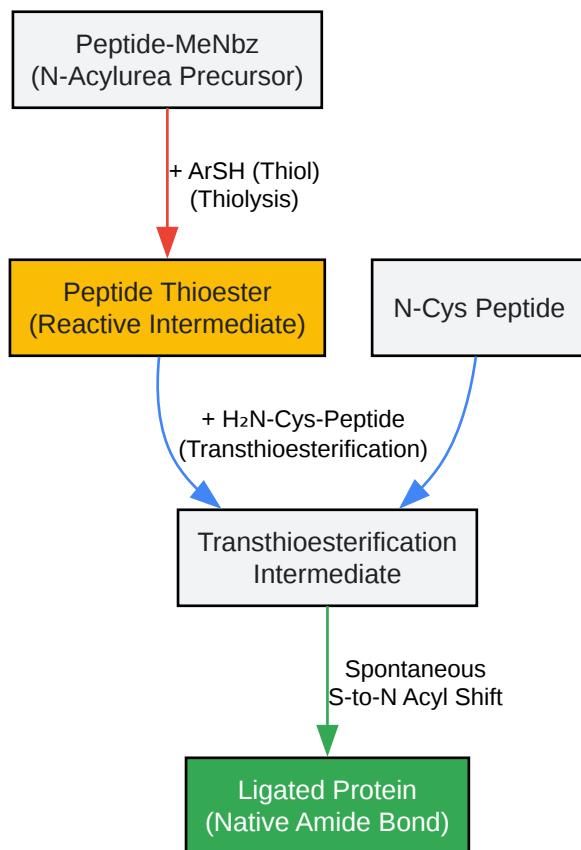
### Workflow for Peptide Thioester Synthesis via the N-Acylurea (MeNbz) Method



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Caption: Workflow of Fmoc-SPPS for peptide-MeNbz synthesis and subsequent NCL.

# Key Chemical Transformations in N-Acylurea Mediated Ligation



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